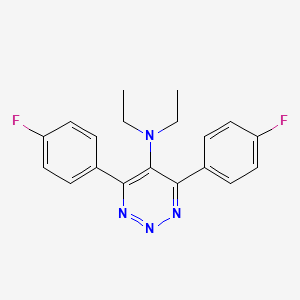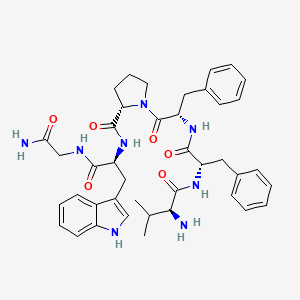
L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide is a complex peptide compound composed of multiple amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product. The use of advanced purification techniques like preparative HPLC is crucial to obtain the desired compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and phenylalanine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using specific coupling reagents and protecting groups during SPPS.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide chain. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
Applications De Recherche Scientifique
L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein-protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mécanisme D'action
The mechanism of action of L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valyl-L-phenylalanine: A simpler dipeptide with similar amino acid components.
L-phenylalanyl-L-prolyl-L-glutamyl-DL-phenylalanyl-L-valyl-L-leucine: Another peptide with a different sequence but containing some of the same amino acids.
Uniqueness
L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide is unique due to its specific sequence and the presence of multiple aromatic and hydrophobic amino acids. This combination imparts distinct structural and functional properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
220654-08-0 |
|---|---|
Formule moléculaire |
C41H50N8O6 |
Poids moléculaire |
750.9 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H50N8O6/c1-25(2)36(43)40(54)47-31(20-26-12-5-3-6-13-26)38(52)48-33(21-27-14-7-4-8-15-27)41(55)49-19-11-18-34(49)39(53)46-32(37(51)45-24-35(42)50)22-28-23-44-30-17-10-9-16-29(28)30/h3-10,12-17,23,25,31-34,36,44H,11,18-22,24,43H2,1-2H3,(H2,42,50)(H,45,51)(H,46,53)(H,47,54)(H,48,52)/t31-,32-,33-,34-,36-/m0/s1 |
Clé InChI |
BXNYGEFGZPUHOO-NRYNYGQJSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)N |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


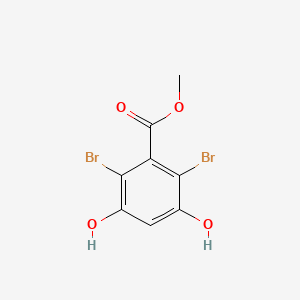


![Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate](/img/structure/B12583968.png)
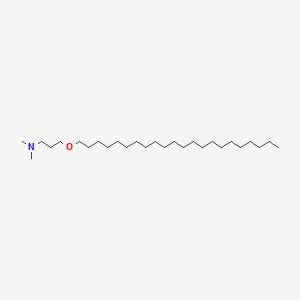
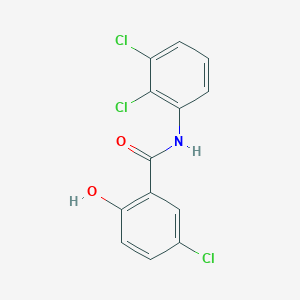
![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
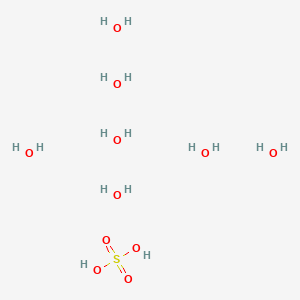
![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)
![Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)
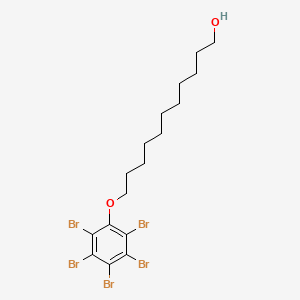
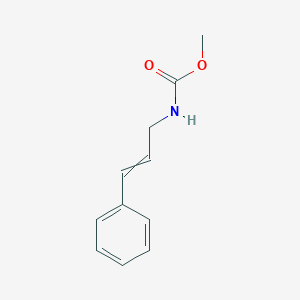
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)
